molecular formula C16H15N3O B12608123 5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one CAS No. 876345-00-5

5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one

Katalognummer: B12608123
CAS-Nummer: 876345-00-5
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: LOYDPBVYIBGYBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound belongs to the class of triazepines, which are known for their diverse biological activities and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazepine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Wirkmechanismus

The mechanism of action of 5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazepines and related heterocyclic compounds, such as:

Uniqueness

What sets 5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one apart is its unique combination of structural features and biological activities.

Eigenschaften

CAS-Nummer

876345-00-5

Molekularformel

C16H15N3O

Molekulargewicht

265.31 g/mol

IUPAC-Name

5,7-diphenyl-1,2,6,7-tetrahydro-1,2,4-triazepin-3-one

InChI

InChI=1S/C16H15N3O/c20-16-17-14(12-7-3-1-4-8-12)11-15(18-19-16)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,19,20)

InChI-Schlüssel

LOYDPBVYIBGYBA-UHFFFAOYSA-N

Kanonische SMILES

C1C(NNC(=O)N=C1C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.